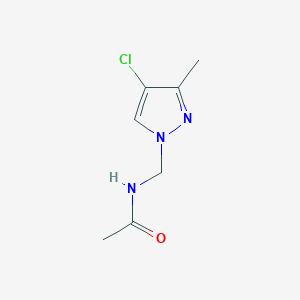
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide is a synthetic organic compound characterized by the presence of a pyrazole ring substituted with a chloro and methyl group, and an acetamide moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized via the reaction of hydrazine with a 1,3-dicarbonyl compound. For instance, 4-chloro-3-methyl-1H-pyrazole can be prepared by reacting 4-chloro-3-methyl-1,3-diketone with hydrazine hydrate under reflux conditions.
N-Alkylation: The next step involves the alkylation of the pyrazole nitrogen. This can be achieved by reacting 4-chloro-3-methyl-1H-pyrazole with chloroacetamide in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis, and advanced purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group on the pyrazole ring can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions. For example, the pyrazole ring can be oxidized to form pyrazole N-oxides.
Hydrolysis: The acetamide moiety can undergo hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols) in the presence of a base (e.g., sodium hydride) in a polar aprotic solvent (e.g., DMF).
Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) aqueous solutions.
Major Products
Substitution: Substituted pyrazoles.
Oxidation: Pyrazole N-oxides.
Reduction: Reduced pyrazole derivatives.
Hydrolysis: Corresponding carboxylic acid and amine.
Applications De Recherche Scientifique
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceuticals, particularly those targeting pyrazole-containing scaffolds.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its potential bioactivity.
Material Science: It can be utilized in the synthesis of novel materials with specific electronic or optical properties.
Mécanisme D'action
The mechanism of action of N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The pyrazole ring can engage in hydrogen bonding, π-π stacking, and other non-covalent interactions, while the acetamide moiety can form hydrogen bonds with biological macromolecules.
Comparaison Avec Des Composés Similaires
N-((4-chloro-3-methyl-1H-pyrazol-1-yl)methyl)acetamide can be compared with other pyrazole derivatives such as:
4-chloro-3-methyl-1H-pyrazole: Lacks the acetamide moiety, making it less versatile in forming hydrogen bonds.
N-((4-chloro-1H-pyrazol-1-yl)methyl)acetamide: Lacks the methyl group, which may affect its steric and electronic properties.
N-((3-methyl-1H-pyrazol-1-yl)methyl)acetamide: Lacks the chloro group, potentially altering its reactivity and bioactivity.
The presence of both the chloro and methyl groups in this compound makes it unique, providing a balance of electronic and steric effects that can be fine-tuned for specific applications.
Propriétés
Formule moléculaire |
C7H10ClN3O |
|---|---|
Poids moléculaire |
187.63 g/mol |
Nom IUPAC |
N-[(4-chloro-3-methylpyrazol-1-yl)methyl]acetamide |
InChI |
InChI=1S/C7H10ClN3O/c1-5-7(8)3-11(10-5)4-9-6(2)12/h3H,4H2,1-2H3,(H,9,12) |
Clé InChI |
MVKBBJZSIORHEI-UHFFFAOYSA-N |
SMILES canonique |
CC1=NN(C=C1Cl)CNC(=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(4-Methoxyphenoxy)ethoxy]aniline](/img/structure/B12867791.png)
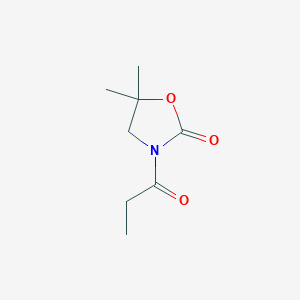
![2-Acetylbenzo[d]oxazole-5-carbaldehyde](/img/structure/B12867809.png)
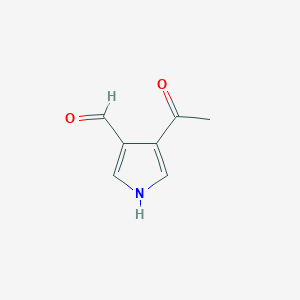
![Bis(2,2'-bipyridyl)(4'-methyl-[2,2']bipyridinyl-4-carboxylicacid)ruthenium(II)dichloride](/img/structure/B12867816.png)

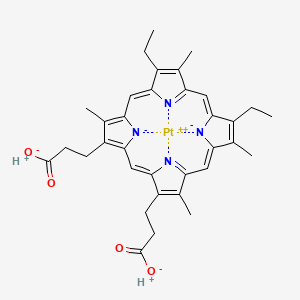


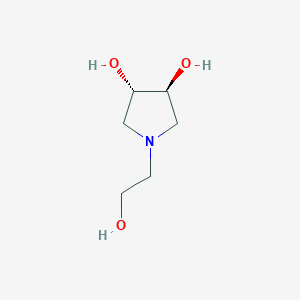


![2,6-Dichlorothiazolo[5,4-B]pyridine](/img/structure/B12867886.png)
